molecular formula C24H22NO5P B13928585 Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate CAS No. 284660-91-9

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate

Cat. No.: B13928585
CAS No.: 284660-91-9
M. Wt: 435.4 g/mol
InChI Key: LLPIWBGDKDMEQF-UHFFFAOYSA-N
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Description

Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate is a complex organic compound that features an indole core substituted with a carboxylate group and a bis(benzyloxy)phosphoryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate typically involves multiple stepsThe bis(benzyloxy)phosphoryl group is then introduced using a phosphonochloridate reagent, such as ((bis(benzyloxy)phosphoryl)methyl) phosphonochloridate . The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, including optimization of reaction conditions, purification processes, and cost-effective sourcing of reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The bis(benzyloxy)phosphoryl group can be reduced to form phosphine derivatives.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of coupling agents such as EDCI or DCC.

Major Products Formed

The major products formed from these reactions include oxindole derivatives, phosphine derivatives, and various esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bis(benzyloxy)phosphoryl group can mimic natural phosphorylation sites, allowing the compound to interact with protein kinases and phosphatases . This interaction can modulate signal transduction pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(diphenylphosphoryl)-1H-indole-2-carboxylate
  • Methyl 5-(dimethylphosphoryl)-1H-indole-2-carboxylate
  • Methyl 5-(diethylphosphoryl)-1H-indole-2-carboxylate

Uniqueness

Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate is unique due to the presence of the bis(benzyloxy)phosphoryl group, which provides distinct steric and electronic properties

Properties

CAS No.

284660-91-9

Molecular Formula

C24H22NO5P

Molecular Weight

435.4 g/mol

IUPAC Name

methyl 5-bis(phenylmethoxy)phosphoryl-1H-indole-2-carboxylate

InChI

InChI=1S/C24H22NO5P/c1-28-24(26)23-15-20-14-21(12-13-22(20)25-23)31(27,29-16-18-8-4-2-5-9-18)30-17-19-10-6-3-7-11-19/h2-15,25H,16-17H2,1H3

InChI Key

LLPIWBGDKDMEQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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